molecular formula C12H15FN2O2 B1481424 8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2098117-19-0

8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1481424
CAS No.: 2098117-19-0
M. Wt: 238.26 g/mol
InChI Key: QXBNPYUOTQXTJB-UHFFFAOYSA-N
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Description

8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted at the 8-position with a 2-fluoropyridin-4-yl group. The spirocyclic framework confers rigidity, while the fluoropyridinyl moiety introduces electronic and steric modifications critical for biological interactions. This compound is hypothesized to serve as a pharmacophore in kinase inhibitors or enzyme-targeted therapies due to its structural similarity to intermediates in drug discovery programs (e.g., ALDH1A1 inhibitors) .

Properties

IUPAC Name

8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNPYUOTQXTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as a ligand for sigma receptors. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H15FN2O2
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 2098117-19-0
  • Purity : Typically 95% .

Biological Activity Overview

The compound exhibits significant biological activities, particularly as a sigma receptor ligand. Its interactions with sigma receptors are crucial for understanding its potential in therapeutic applications.

Sigma Receptor Binding Affinity

Research indicates that derivatives of the spiro compound, including those similar to this compound, demonstrate high affinity for sigma receptors. For instance, related compounds have shown binding affinities (K(i)) as low as 5.4 nM for sigma-1 receptors, with notable selectivity over sigma-2 receptors and the vesicular acetylcholine transporter .

The biological activity of this compound is primarily mediated through its interaction with sigma receptors. These receptors are implicated in various cellular processes including cell proliferation and apoptosis, making them attractive targets in cancer therapy.

Case Studies

  • Tumor Imaging and Treatment : A study utilizing [(18)F]-labeled derivatives of similar compounds demonstrated specific binding to sigma receptors in tumor xenograft models. This indicates the potential use of such compounds in tumor imaging and possibly in targeted therapy .
  • Pharmacogenomics Implications : The compound's role in pharmacogenomics suggests that it may be beneficial in personalized medicine approaches for cancer treatment, tailoring therapies based on individual receptor profiles.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor BindingHigh affinity (K(i) = 5.4 nM) for sigma-1 receptors; selective over sigma-2 and vesicular acetylcholine transporter
Tumor ImagingSpecific binding observed in PET imaging studies; high accumulation in human carcinoma and melanoma models
PharmacogenomicsPotential implications for personalized cancer therapy

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Weight Key Features Reference
8-(2-Fluoropyridin-4-yl)-... 2-Fluoropyridin-4-yl 238.26* Fluorine enhances electronegativity, metabolic stability, and H-bonding
8-(Pyridin-4-yl)-... Pyridin-4-yl 220.27 Lacks fluorine; reduced electronic effects; intermediate in drug synthesis
8-(4-Fluoro-2-nitrophenyl)-... 4-Fluoro-2-nitrophenyl 282.27 Nitro group increases reactivity; potential for electrophilic interactions
8-(2-(Benzyloxy)pyridin-4-yl)-... 2-(Benzyloxy)pyridin-4-yl 326.40 Bulky benzyloxy group may hinder membrane permeability
8-(4-Piperidinyl)-... 4-Piperidinyl 226.00 Aliphatic substituent improves solubility; conformational flexibility
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-... Indole-phenyl 352.37 Indole moiety introduces π-π stacking potential; fluorescence properties

*Molecular weight calculated for C12H14FN2O2.

Preparation Methods

Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The 1,4-dioxa-8-azaspiro[4.5]decane core is commonly synthesized starting from 4-piperidone derivatives. The ketone functionality of 4-piperidone is converted into an ethylene ketal (1,4-dioxane ring) by reaction with ethylene glycol under acidic catalysis, forming a protected spirocyclic ketal amine structure.

Step Reaction Type Reagents/Conditions Outcome
1 Ketal formation 4-Piperidone + ethylene glycol, acid catalyst (e.g., p-TsOH), reflux Formation of 1,4-dioxa-8-azaspiro[4.5]decane core (ketal protected)

This step protects the ketone and forms the spirocyclic ring system essential for further functionalization.

Introduction of the 2-Fluoropyridin-4-yl Group

The 2-fluoropyridin-4-yl substituent is introduced typically via nucleophilic substitution or cross-coupling reactions, depending on the functional groups available on the spirocyclic core.

  • Nucleophilic Aromatic Substitution (SNAr): If the spirocyclic amine is available as a nucleophile, it can displace a suitable leaving group (e.g., halogen) on a 2-fluoropyridine derivative.
  • Palladium-Catalyzed Cross-Coupling: Suzuki or Buchwald-Hartwig amination reactions can be employed using boronic acid or halogenated pyridine derivatives and the spirocyclic amine or its derivatives.
Step Reaction Type Reagents/Conditions Outcome
2 Nucleophilic aromatic substitution or cross-coupling Spirocyclic amine + 2-fluoropyridin-4-yl halide or boronic acid, Pd catalyst, base, solvent (e.g., DMF, toluene), elevated temperature Formation of 8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

This step requires careful optimization to maintain the fluorine substituent and avoid side reactions.

Representative Preparation Protocol (Based on Patent WO2008092888A1 and Related Literature)

  • Step 1: Synthesis of 1,4-dioxa-8-azaspiro[4.5]decane by reacting 4-piperidone with ethylene glycol in the presence of an acid catalyst under reflux conditions until the ketal formation is complete.
  • Step 2: Purification of the spirocyclic ketal intermediate by standard extraction and chromatography.
  • Step 3: Coupling of the spirocyclic amine intermediate with 2-fluoropyridin-4-yl bromide or chloride using palladium catalysis (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate in a polar aprotic solvent under inert atmosphere.
  • Step 4: Work-up and purification by column chromatography or recrystallization to isolate the target compound with high purity.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Material 4-Piperidone
Core Formation Ethylene glycol, acid catalyst (p-TsOH), reflux
Coupling Reagent 2-Fluoropyridin-4-yl halide (Br or Cl)
Catalyst Pd(PPh3)4 or similar palladium catalyst
Base K2CO3 or Na2CO3
Solvent DMF, toluene, or dioxane
Temperature 80–120 °C
Reaction Time 12–24 hours
Purification Chromatography, recrystallization
Yield Typically 50–80% depending on conditions

Research Findings and Optimization Notes

  • The ketal formation step is critical for stabilizing the spirocyclic core and preventing side reactions during coupling.
  • The choice of palladium catalyst and base significantly influences the coupling efficiency and selectivity toward the 2-fluoropyridinyl substituent.
  • Maintaining an inert atmosphere (nitrogen or argon) during the coupling step reduces oxidation and decomposition.
  • Solvent choice impacts the solubility of reactants and the reaction rate; polar aprotic solvents like DMF favor coupling.
  • Purification techniques must be optimized to separate regioisomers or side products, especially when multiple substitution sites are possible.

Additional Considerations

  • Radiolabeled analogs of related spirocyclic compounds have been synthesized using one-pot, two-step labeling procedures for PET imaging applications, indicating the feasibility of late-stage fluorination or fluoropyridinyl introduction under mild conditions.
  • The compound's solubility and stability profiles require careful handling during preparation and storage, with recommendations to prepare stock solutions in DMSO and store at low temperatures to maintain integrity.

Q & A

Q. What are the recommended synthetic routes for 8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction conditions be optimized?

The synthesis typically involves coupling spirocyclic precursors with fluoropyridine derivatives. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). For example:

  • Use 1,4-dioxa-8-azaspiro[4.5]decane as the core structure, reacting with 2-fluoro-4-bromopyridine under catalytic conditions (e.g., Pd₂dba₃, CyJohnPhos ligand, and K₃PO₄ in deoxygenated dioxane at 120°C) .
  • Optimize solvent choice (polar aprotic solvents enhance yield) and consider continuous flow reactors for scalability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify spirocyclic framework and substituent positions. For example, spiro carbons resonate near 95–110 ppm in ¹³C NMR .
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., C₁₄H₁₆FN₂O₂: calc. 280.1218) .
  • X-ray crystallography (if crystallizable): Resolve stereochemistry and intermolecular interactions, as seen in related spiro compounds .

Q. How can researchers assess the biological activity of this compound in early-stage studies?

  • In vitro assays : Screen against enzymes (e.g., cytochrome P450 isoforms) or cellular targets (e.g., cancer cell lines). Fluorine substituents enhance metabolic stability and target affinity .
  • Binding assays : Use radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) for receptor occupancy studies .

Q. What safety protocols are essential when handling this compound?

  • Hazard mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Avoid inhalation of dust (H335) and work in a fume hood .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence reactivity and biological activity?

  • Halogen effects : Bromine increases electrophilicity for nucleophilic substitution, while fluorine enhances lipophilicity and bioavailability. Compare with analogs like 8-(3-bromo-5-fluorophenyl)- derivatives .
  • Case study : Replacing bromine with chlorine reduces steric hindrance but may lower target affinity .

Q. How can researchers resolve contradictory data in biological assays or synthetic yields?

  • Case example : Low yield in coupling reactions may stem from ligand instability. Switch to BrettPhos or XantPhos ligands for better Pd coordination .
  • Data validation : Use orthogonal assays (e.g., SPR and cellular uptake studies) to confirm target engagement if initial results conflict .

Q. What strategies improve scalability of the synthesis for preclinical studies?

  • Process optimization : Replace batch reactors with continuous flow systems to enhance reproducibility .
  • Purification : Employ column chromatography with gradient elution (e.g., EtOAc/hexane) or recrystallization from acetone/water .

Q. How does the spirocyclic framework interact with biological targets at the molecular level?

  • Structural insights : The spiro core induces conformational rigidity, favoring binding to deep hydrophobic pockets (e.g., enzyme active sites) .
  • Computational modeling : MD simulations predict binding modes with σ₁ receptors, guided by fluorine’s electrostatic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

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